

# AMXT-1501 Tetrahydrochloride: A Technical Overview for Drug Development Professionals

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## Compound of Interest

Compound Name: *AMXT-1501 tetrahydrochloride*

Cat. No.: *B8081543*

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An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Mechanism of Action of a Novel Polyamine Transport Inhibitor

## Abstract

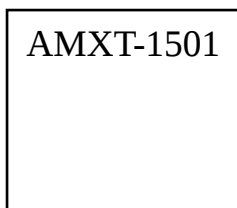
AMXT-1501 is a novel, orally active small molecule engineered to function as a potent inhibitor of polyamine transport. Its primary therapeutic application lies in oncology, where it is being investigated for its ability to disrupt the polyamine metabolism essential for rapid cell proliferation in various cancers. This document provides a comprehensive technical overview of **AMXT-1501 tetrahydrochloride**, including its chemical structure, physicochemical properties, mechanism of action, and key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

## Chemical Structure and Physicochemical Properties

**AMXT-1501 tetrahydrochloride** is the hydrochloride salt form of the active compound AMXT-1501. The presence of multiple basic nitrogen atoms allows for the formation of this salt, enhancing its solubility and suitability for pharmaceutical formulation.

Based on available chemical information, the definitive structure of the parent compound AMXT-1501 is presented below.

Chemical Structure of AMXT-1501



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Caption: Chemical structure of the AMXT-1501 free base.

## Physicochemical Data

A summary of the known physicochemical properties of AMXT-1501 and its tetrahydrochloride salt is provided in the table below.

Property	Value	Reference
Chemical Name	AMXT-1501 tetrahydrochloride	[1][2]
Molecular Formula	C <sub>32</sub> H <sub>72</sub> Cl <sub>4</sub> N <sub>6</sub> O <sub>2</sub>	[2]
Molecular Weight	714.77 g/mol	[2]
Parent Compound Formula	C <sub>32</sub> H <sub>68</sub> N <sub>6</sub> O <sub>2</sub>	[3]
Parent Compound MW	568.92 g/mol	[3]
Solubility	Water: 60 mg/mL (83.94 mM)	[2]
Storage (Powder)	-20°C for 3 years	[2]
Storage (in Solvent)	-80°C for 1 year	[2]

## Mechanism of Action and Signaling Pathway

AMXT-1501 exerts its therapeutic effect by inhibiting the polyamine transport system, a critical pathway for cancer cells to acquire essential polyamines from their microenvironment.[4][5] Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules that play a crucial role in cell growth, differentiation, and proliferation.[6]

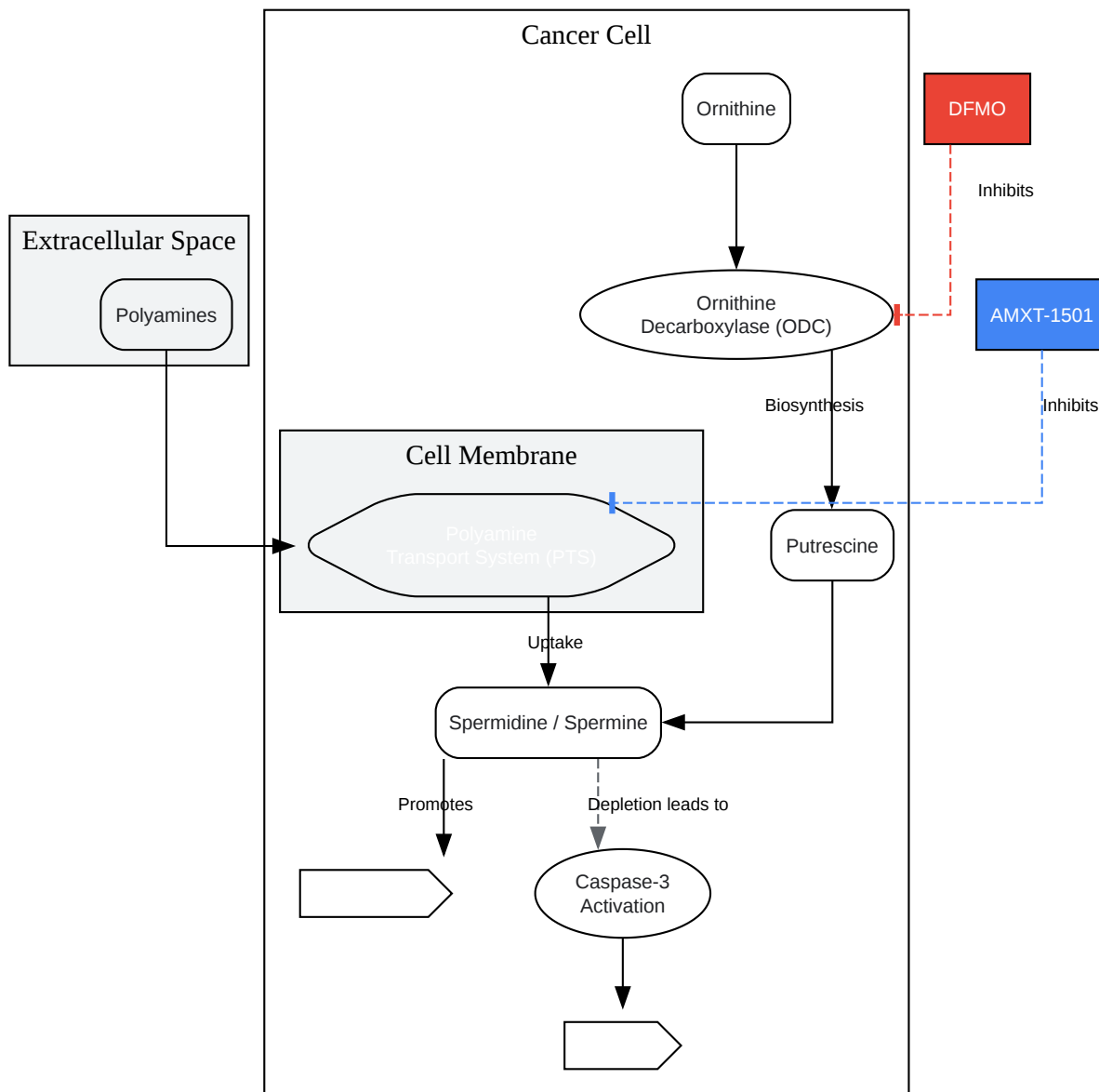
Many cancer types, including neuroblastoma, exhibit elevated levels of polyamines.[7][8] While some cancer cells can synthesize their own polyamines, they often rely on uptake from the extracellular environment to meet the high demands of rapid proliferation.[7][9]

AMXT-1501 is often used in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[4][7] This dual-pronged approach of blocking both the synthesis (with DFMO) and uptake (with AMXT-1501) of polyamines leads to a more comprehensive depletion of intracellular polyamine pools, resulting in synergistic anti-tumor activity.[7][9]

The depletion of intracellular polyamines through the combined action of AMXT-1501 and DFMO has been shown to induce G1 cell cycle arrest and trigger apoptosis, mediated by the activation of caspase-3 and cleavage of PARP.[1][7]

## Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of AMXT-1501 in conjunction with DFMO.



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Caption: Dual inhibition of polyamine metabolism by DFMO and AMXT-1501.

## Preclinical and Clinical Development

### In Vitro Studies

AMXT-1501 has demonstrated significant cytotoxic effects against various cancer cell lines, particularly neuroblastoma. When used as a single agent, AMXT-1501 exhibits IC<sub>50</sub> values in the micromolar range. The combination of AMXT-1501 with DFMO results in a synergistic inhibition of cell proliferation.[7]

Cell Line	IC <sub>50</sub> of AMXT-1501 (μM)	Reference
SMS-KCNR	17.72	[1]
BE(2)-C	17.69	[1]
SH-SY5Y	14.13	[1]

### In Vivo Studies

In animal models, the combination of AMXT-1501 and DFMO has been shown to effectively block tumor growth.[1] Notably, the anti-tumor effect of AMXT-1501 was observed in immunocompetent mice but not in athymic nude mice, suggesting a potential role of the immune system in its therapeutic efficacy.[1] In a mouse model of experimental autoimmune encephalomyelitis (EAE), **AMXT-1501 tetrahydrochloride** administered at 3 mg/kg via subcutaneous injection daily for 28 days delayed disease onset.[2]

### Clinical Trials

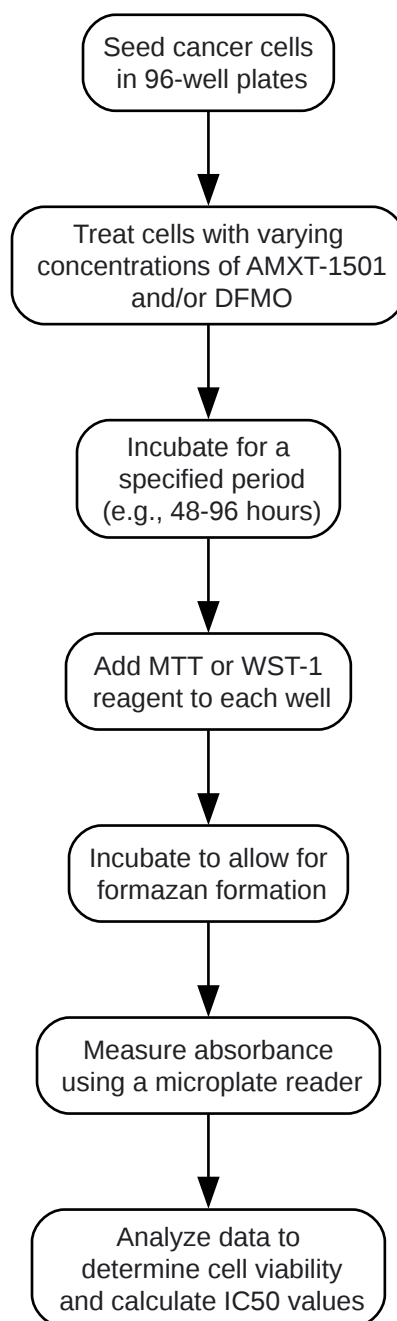
AMXT-1501, in combination with DFMO, is currently being evaluated in multiple clinical trials for the treatment of various cancers.[10][11] The FDA has granted Orphan Drug Designation to the combination of AMXT-1501 and DFMO for the treatment of neuroblastoma, highlighting its potential in this patient population.[4][5][12] Clinical studies are designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of this combination therapy in patients with advanced solid tumors and neuroblastoma.[11]

### Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the conducting research institutions, the general methodologies employed in the preclinical evaluation of AMXT-1501 can be summarized.

## Cell Viability Assay

A common method to determine the cytotoxic effects of AMXT-1501 is the MTT or WST-1 assay.

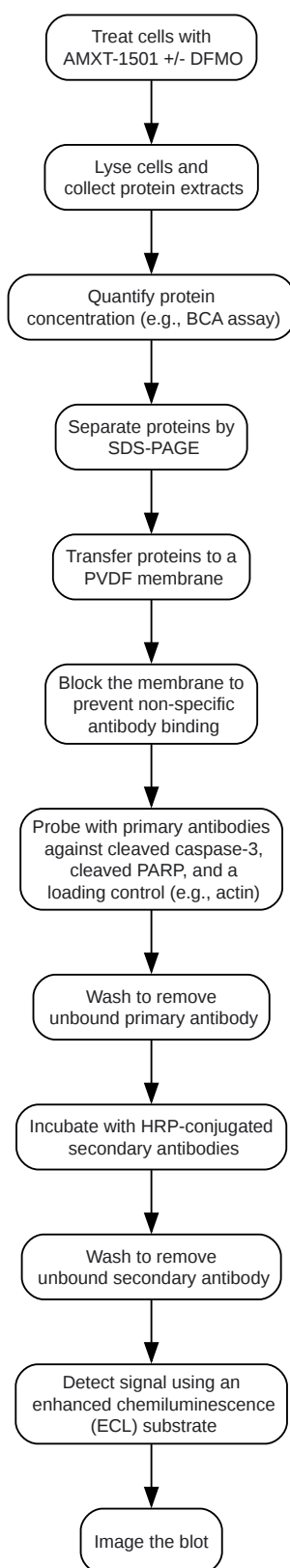


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Caption: General workflow for a cell viability assay.

## **Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)**

To assess the induction of apoptosis, Western blotting for key apoptotic markers is frequently performed.



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Caption: Workflow for Western blot analysis of apoptotic markers.

## Conclusion

**AMXT-1501 tetrahydrochloride** is a promising new agent in the field of oncology, particularly when used in combination with DFMO to achieve a comprehensive blockade of polyamine metabolism. Its well-defined mechanism of action, synergistic effects with DFMO, and encouraging preclinical and early clinical data warrant further investigation. This technical guide provides a foundational understanding of AMXT-1501 for professionals engaged in the development of novel cancer therapeutics.

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